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Introduction

ATSP-7041 is a potent, cell-penetrating stapled peptide that reactivates the p53 tumor
suppressor pathway by dually inhibiting its negative regulators, MDM2 and MDMX_.[1][2] This
mechanism of action makes it a promising therapeutic agent for various cancers that retain
wild-type p53.[1][2] However, systemic administration of potent therapeutic peptides can lead to
off-target toxicity, limiting their therapeutic window.[3][4] To address this challenge, targeted
delivery systems are being developed to enhance the therapeutic index of ATSP-7041.

This document provides detailed application notes and protocols for the encapsulation of
ATSP-7041 into CD19-targeted polymersome nanoparticles for specific delivery to B-cell
malignancies, such as Diffuse Large B-Cell Lymphoma (DLBCL).[3][4] The use of
polymersomes, which are robust, stable, and versatile vesicles formed from the self-assembly
of amphiphilic block copolymers, offers a promising platform for drug delivery.[1][3] The
protocols outlined below are based on the successful implementation of a CD19-targeted
delivery system for ATSP-7041, which has demonstrated enhanced efficacy and reduced
toxicity in preclinical models.[3][4]
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Table 1: Physicochemical Properties of ATSP-7041
Loaded Polymersomes

Method of
Parameter Value Reference
Measurement
Poly(ethylene glycol)-
disulfide-
poly(propylene
N sulfide) (PEG-SS-
Polymer Composition ) ) N/A [3]
PPS) with azide-
functionalized PEG for
targeting ligand
conjugation
) ] Anti-CD19 Fab
Targeting Ligand N/A [3]
fragment
Average o
_ Dynamic Light
Hydrodynamic ~ 40-60 nm ] [3]
. Scattering (DLS)
Diameter (Z-average)
Polydispersity Index Dynamic Light
YAISPersiy <0.2 Y J 3]

(PDI)

Scattering (DLS)

Zeta Potential

Near-neutral

Zeta Potential

Analysis

[3]

ATSP-7041
Encapsulation

Efficiency

Not explicitly
quantified, but peptide
retention is monitored
throughout the

assembly process.

Reverse-Phase High-
Performance Liquid
Chromatography (RP-
HPLC)

[1]

Drug Loading Content

Not explicitly
guantified, but dosing

is based on the

Reverse-Phase High-

Performance Liquid

Chromatography (RP-
encapsulated ATSP-
, HPLC)
7041 concentration.
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Table 2: In Vitro Efficacy of ATSP-7041 and

Polymersome Formulations

Cell Line Formulation IC50 (pM) Assay Reference
SJSA-1 Cell Viability
Free ATSP-7041 -~1
(Osteosarcoma) (MTT)
MCF-7 (Breast Cell Viability
Free ATSP-7041 ~25
Cancer) (MTT)
Not specified, but
indistinguishable
OCl-Ly19 I
Free ATSP-7041  from aCD19- Cell Viability [1]
(DLBCL)
PSOMATSP-
7041
Not specified, but
aCD19- S
OCl-Ly19 indistinguishable o
PSOMATSP- Cell Viability [1]
(DLBCL) 2041 from free ATSP-

7041

Table 3: In Vivo Efficacy of ATSP-7041 Polymersomes in

a DLBCL Xenograft Model

Treatment Group Dosing Regimen

Outcome

Reference

Untreated Control N/A

Progressive tumor

growth

Free ATSP-7041 (30
mg/kg) + ABT-263 (20
mg/kg)

ATSP-7041 QOD,
ABT-263 QD

High toxicity, 71%

mortality

aCD19-PSOMATSP-
7041 (30 mg/kg
ATSP-7041) + ABT-
263 (20 mg/kg)

aCD19-PSOMATSP-
7041 QOD, ABT-263

QD

Significantly delayed
tumor growth, no overt
toxicity, increased

survival
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Experimental Protocols
Protocol 1: Synthesis of ATSP-7041 Stapled Peptide

Materials:

PreludeX peptide synthesizer
Fmoc-protected amino acids
Stapling amino acids (e.g., (S)-2-(4'-pentenyl)alanine)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)
NMP (N-Methyl-2-pyrrolidone)
Grubbs first-generation catalyst
1,2-dichloroethane

DCM (Dichloromethane)

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5%
triisopropylsilane)

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Mass spectrometer

Procedure:

Solid-Phase Peptide Synthesis:

1. Synthesize the linear peptide sequence of ATSP-7041 on a PreludeX peptide synthesizer
using standard Fmoc solid-phase peptide synthesis chemistry.[5]
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2. For standard amino acid couplings, use 10 equivalents of Fmoc-amino acid, 9.5
equivalents of HATU, and 20 equivalents of DIPEA in NMP for 30 minutes.[1]

3. For stapling amino acids, use half the amount of reagents and extend the coupling time to
1 hour.[1]

4. For the amino acid following a stapling amino acid, repeat the coupling reaction four times
for 1 hour each.[1]

On-Resin Ring-Closing Metathesis (Stapling):
1. Wash the resin-bound peptide thoroughly with DCM.

2. Suspend the resin in a freshly prepared solution of Grubbs first-generation catalyst (4
mg/mL) in anhydrous 1,2-dichloroethane.[1]

3. Perform the stapling reaction under a nitrogen atmosphere with bubbling for 3 cycles of 2
hours each, followed by 3 cycles of 4 hours each. Wash with DCM between cycles.[1]

4. Confirm the completion of the reaction by liquid chromatography-mass spectrometry (LC-
MS) by observing the loss of 28 Da (ethylene).[1]

Cleavage and Deprotection:

1. Wash the resin with DCM.

2. Cleave the stapled peptide from the resin and remove side-chain protecting groups using
a TFA cleavage cocktail for 2-3 hours.

Purification and Characterization:

1. Precipitate the crude peptide in cold diethyl ether and collect the pellet by centrifugation.

2. Purify the peptide by RP-HPLC.

3. Confirm the identity and purity of the final product by LC-MS.[1]
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Protocol 2: Preparation of aCD19-Targeted ATSP-7041
Polymersomes (aCD19-PSOMATSP-7041)

Materials:

PEG-SS-PPS block copolymer

e N3-PEG-SS-PPS block copolymer (for click chemistry)

o« ATSP-7041

o Tetrahydrofuran (THF)

» Confined impinging jet (C1J) device for flash nanoprecipitation

« Diafiltration system

e Anti-CD19 Fab fragments functionalized with DBCO (Dibenzocyclooctyne)

o Phosphate-buffered saline (PBS)

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment
Procedure:

» Polymersome Assembly via Flash Nanoprecipitation:

1. Dissolve PEG-SS-PPS, N3-PEG-SS-PPS, and ATSP-7041 in THF.

2. Rapidly mix the organic solution with an aqueous buffer (e.g., PBS) using a CIJ device to
induce self-assembly of the polymersomes with encapsulated ATSP-7041.[1]

o Purification and Concentration:

1. Purify and concentrate the polymersome solution using a diafiltration system to remove
the organic solvent and non-encapsulated peptide.[1]

» Surface Functionalization with Targeting Ligand:

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/product/b605680?utm_src=pdf-body
https://www.benchchem.com/product/b605680?utm_src=pdf-body
https://www.benchchem.com/product/b605680?utm_src=pdf-body
https://www.benchchem.com/product/b605680?utm_src=pdf-body
https://www.benchchem.com/product/b605680?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsnano.3c04112
https://pubs.acs.org/doi/10.1021/acsnano.3c04112
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

1. Incubate the azide-functionalized polymersomes with DBCO-functionalized anti-CD19 Fab
fragments to facilitate a copper-free click chemistry reaction. This covalently attaches the
targeting ligand to the polymersome surface.

Final Purification:

1. Remove non-conjugated Fab fragments from the polymersome formulation. This is a
critical step to ensure targeting specificity.[1]

2. Confirm the removal of free Fab using SDS-PAGE. The band corresponding to the Fab-
DBCO should be absent in the final aCD19-PSOMATSP-7041 formulation.[1]

Characterization:

1. Determine the size distribution (hydrodynamic diameter and PDI) of the final polymersome
formulation using Dynamic Light Scattering (DLS).

2. Measure the zeta potential to assess the surface charge.

3. Quantify the encapsulated ATSP-7041 concentration using RP-HPLC after lysing the
polymersomes.

Protocol 3: In Vitro Assessment of Targeted
Polymersome Uptake

Materials:

CD19-positive (e.g., OCI-Ly19) and CD19-negative cell lines
0aCD19-PSOM loaded with a fluorescent dye (e.g., calcein)
Control non-targeted polymersomes (e.g., aOspA-PSOMcalcein)
Flow cytometer

Cell culture medium and supplements

Procedure:
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e Cell Culture:
1. Culture CD19-positive and CD19-negative cells in their appropriate growth media.
e Treatment:

1. Incubate the cells with fluorescently labeled targeted (a«CD19-PSOMcalcein) and non-
targeted (aOspA-PSOMcalcein) polymersomes for a defined period (e.g., 24 hours).[6]

o Flow Cytometry Analysis:
1. Wash the cells to remove non-internalized polymersomes.

2. Analyze the cellular fluorescence using a flow cytometer to quantify the uptake of the
polymersomes.

3. Compare the fluorescence intensity between the targeted and non-targeted polymersomes
in both CD19-positive and CD19-negative cell lines to demonstrate target-specific uptake.

[6]

Protocol 4: In Vivo Efficacy Study in a DLBCL Xenograft
Mouse Model

Materials:

Immunocompromised mice (e.g., NSG mice)
e OCI-Ly19 human DLBCL cell line

» Matrigel

o Free ATSP-7041 formulation

e 0CD19-PSOMATSP-7041 formulation

e ABT-263 (Navitoclax) formulation

e Calipers for tumor measurement

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://knowledge.uchicago.edu/record/13402/files/schnorenberg-et-al-2023-targeted-polymersome-delivery-of-a-stapled-peptide-for-drugging-the-tumor-protein-p53-bcl-2.pdf
https://knowledge.uchicago.edu/record/13402/files/schnorenberg-et-al-2023-targeted-polymersome-delivery-of-a-stapled-peptide-for-drugging-the-tumor-protein-p53-bcl-2.pdf
https://www.benchchem.com/product/b605680?utm_src=pdf-body
https://www.benchchem.com/product/b605680?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Sterile syringes and needles

Procedure:

e Tumor Engraftment:
1. Subcutaneously implant OCI-Ly19 cells mixed with Matrigel into the flank of NSG mice.[1]
2. Allow the tumors to grow to a palpable size (e.g., 100 mm3).[1]

e Treatment Groups:
1. Randomize the mice into different treatment groups, including:

Untreated control

Free ATSP-7041 + ABT-263

aCD19-PSOMATSP-7041 + ABT-263

Single agent controls (Free ATSP-7041, aCD19-PSOMATSP-7041, ABT-263)[1]
e Drug Administration:

1. Administer the treatments according to the specified dosing regimen (e.g., intravenous
injection for polymersomes and ATSP-7041, oral gavage or intraperitoneal injection for
ABT-263).[1]

e Monitoring and Endpoints:
1. Measure tumor volume regularly (e.g., every other day) using calipers.
2. Monitor the body weight and overall health of the mice as indicators of toxicity.

3. The primary endpoints are tumor growth inhibition and overall survival.[1]

Visualizations
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Caption: ATSP-7041 signaling pathway.
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Caption: Experimental workflow for ATSP-7041 polymersomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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